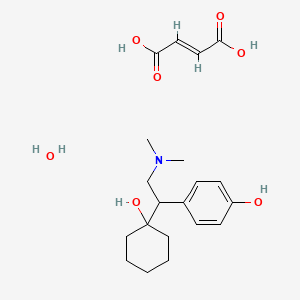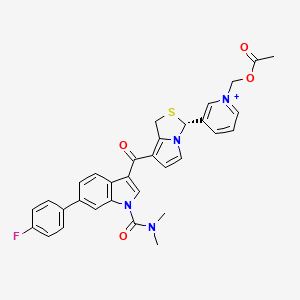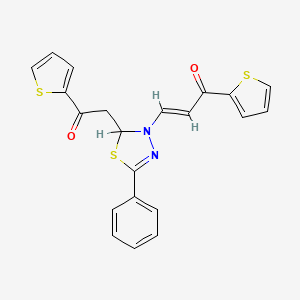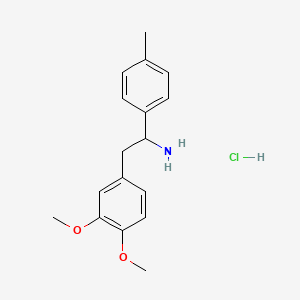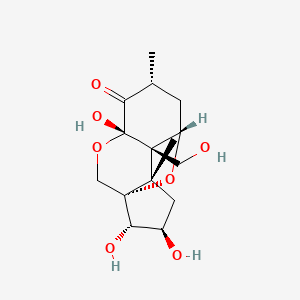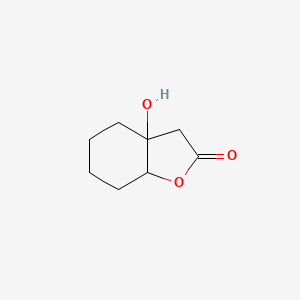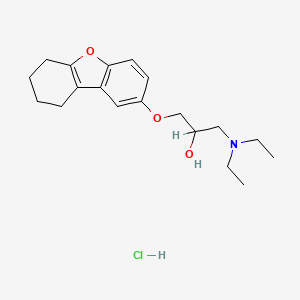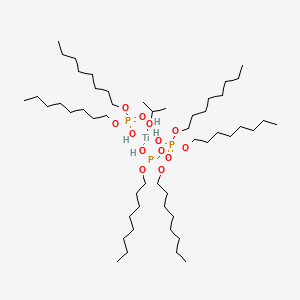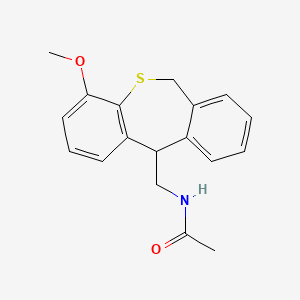
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is an organic compound with the molecular formula C18H19NO2S It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide typically involves the following steps:
Formation of the Dibenzothiepin Core: The dibenzothiepin core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.
Methoxylation: Introduction of the methoxy group at the 4-position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives, substituted amides or thiols.
Scientific Research Applications
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways. Molecular docking studies have shown its potential to bind to proteins such as the D4 dopamine receptor .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin-11-one: A related compound with a similar core structure but different functional groups.
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ol: Another derivative with a hydroxyl group instead of an acetamide group.
Uniqueness
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other dibenzothiepin derivatives.
Properties
CAS No. |
82394-15-8 |
|---|---|
Molecular Formula |
C18H19NO2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methyl]acetamide |
InChI |
InChI=1S/C18H19NO2S/c1-12(20)19-10-16-14-7-4-3-6-13(14)11-22-18-15(16)8-5-9-17(18)21-2/h3-9,16H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
GDBRFEPHYFDSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


